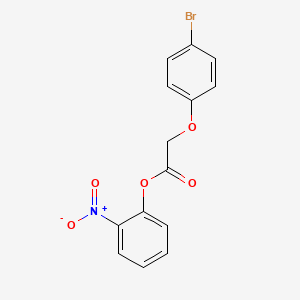![molecular formula C18H17Cl2N3O3 B3613096 N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B3613096.png)
N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea, commonly known as DCMU, is a herbicide that has been widely used in agriculture to control the growth of weeds. It was first synthesized in the 1950s and has since been extensively studied due to its potent inhibitory effects on photosynthesis.
Wissenschaftliche Forschungsanwendungen
DCMU has been extensively used in scientific research to study the mechanism of photosynthesis. It inhibits the electron transport chain in photosystem II, leading to the accumulation of electrons and the formation of reactive oxygen species. This has allowed researchers to study the role of photosystem II in the photosynthetic process and the effects of oxidative stress on plant cells.
Wirkmechanismus
DCMU inhibits the electron transport chain in photosystem II by binding to the D1 protein. This prevents the transfer of electrons from the water-splitting complex to plastoquinone, leading to the accumulation of electrons and the formation of reactive oxygen species. This disrupts the photosynthetic process and ultimately leads to cell death.
Biochemical and Physiological Effects
DCMU has been shown to have a wide range of biochemical and physiological effects on plants. It inhibits photosynthesis, reduces chlorophyll content, and induces the production of reactive oxygen species. It also affects the expression of genes involved in stress response and defense mechanisms. In addition, DCMU has been shown to have effects on the growth and development of plants, including the inhibition of root growth and the induction of leaf senescence.
Vorteile Und Einschränkungen Für Laborexperimente
DCMU is a potent inhibitor of photosynthesis and has been widely used in lab experiments to study the mechanism of photosynthesis. It is relatively easy to synthesize and purify, making it a convenient tool for researchers. However, DCMU has some limitations in lab experiments. It is toxic to some plant species and can have variable effects on different plant tissues and organs. In addition, DCMU can have off-target effects on other cellular processes, making it important to use appropriate controls in experiments.
Zukünftige Richtungen
There are many future directions for research on DCMU. One area of interest is the development of new herbicides based on the structure of DCMU. Another area is the study of the effects of DCMU on non-photosynthetic organisms, such as bacteria and fungi. Additionally, there is potential for the use of DCMU in biotechnology applications, such as the engineering of photosynthetic organisms for biofuel production. Finally, further research is needed to understand the molecular mechanisms underlying the effects of DCMU on plant growth and development.
Conclusion
DCMU is a potent herbicide that has been extensively studied in scientific research. It inhibits photosynthesis by disrupting the electron transport chain in photosystem II, leading to the accumulation of electrons and the formation of reactive oxygen species. DCMU has a wide range of biochemical and physiological effects on plants and has been used in lab experiments to study the mechanism of photosynthesis. There are many future directions for research on DCMU, including the development of new herbicides, the study of its effects on non-photosynthetic organisms, and its potential use in biotechnology applications.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3/c19-14-6-5-12(11-15(14)20)21-18(25)22-16-4-2-1-3-13(16)17(24)23-7-9-26-10-8-23/h1-6,11H,7-10H2,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGQRIZZQNGRDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(3,4-dichlorophenyl)-2-[(9H-purin-6-ylthio)methyl]-4(3H)-quinazolinone](/img/structure/B3613028.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3613038.png)
![N-(tert-butyl)-2-{5-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-1H-1,2,4-triazol-1-yl}acetamide](/img/structure/B3613045.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B3613059.png)
![methyl 4-{5-[(3-bromobenzyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B3613064.png)


![2-chloro-5-(methylthio)-N-{2-[4-(1-piperidinylsulfonyl)phenyl]ethyl}benzamide](/img/structure/B3613089.png)
![N-[4-(4-fluorophenoxy)-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B3613094.png)
![2-ethoxy-4-ethyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxaline](/img/structure/B3613097.png)
![2-ethoxy-4-methyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxaline](/img/structure/B3613104.png)
![5-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3613113.png)
